molecular formula C10H10O4 B2784655 4,6-Dimethoxy-phthalide CAS No. 58545-97-4

4,6-Dimethoxy-phthalide

Cat. No.: B2784655
CAS No.: 58545-97-4
M. Wt: 194.186
InChI Key: FJPMLTZXTKBVKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-phthalide is a plant-derived phthalide compound, identified in sources such as the edible mushroom Pleurotus ostreatus . This compound is of significant interest in agricultural research due to its potent inhibitory activity against plant pathogenic fungi, particularly the rice blast fungus Pyricularia oryzae . Research indicates it effectively inhibits conidial germination and germ tube elongation, positioning it as a promising candidate for the development of bio-ecofriendly pesticides . Beyond agricultural applications, phthalides as a chemical class are under extensive investigation for their pharmacological potential. Studies on related phthalides have shown a range of bioactivities, including hemorheological improvement, vascular function modulation, and central nervous system protection, suggesting potential for cardio-cerebrovascular and neurological disorder research . Furthermore, certain synthetic phthalide derivatives have demonstrated cell-killing potential and the ability to potentiate the effects of known chemotherapeutic agents like cyclophosphamide and cisplatin, indicating possible relevance in oncology research . This compound is offered for Research Use Only and is intended for laboratory investigations into these and other mechanistic pathways. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethoxy-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-12-6-3-7-8(5-14-10(7)11)9(4-6)13-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPMLTZXTKBVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(COC2=O)C(=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Bio Prospection

Isolation from Fungal Species

Fungi, particularly edible and endophytic species, have been identified as a significant source of 4,6-Dimethoxy-phthalide. These microorganisms produce a diverse array of secondary metabolites, including various phthalide (B148349) derivatives.

Discovery in Edible Mushrooms (e.g., Sparassis crispa, Pleurotus species)

Research into the chemical constituents of edible mushrooms has led to the successful isolation of this compound.

Sparassis crispa : Known as the cauliflower mushroom, Sparassis crispa is an edible fungus from which several phthalide compounds have been isolated. researchgate.netnih.gov Studies have identified both 5,7-dimethoxyphthalide and 4,6-dimethoxyphthalide from this mushroom. researchgate.net The presence of these compounds contributes to the complex chemical profile of this medicinally recognized mushroom. nih.govresearchgate.net

Pleurotus species : The culture filtrate of the edible oyster mushroom, Pleurotus ostreatus, has been a notable source for the isolation of this compound. jst.go.jpresearchgate.net In one study, bioassay-guided isolation from the culture filtrate of P. ostreatus led to the identification of two phthalide derivatives: 4,6-dimethoxyphthalide and 5,7-dimethoxyphthalide. jst.go.jpresearchgate.net This discovery highlights the potential of Pleurotus species as a bioresource for obtaining this specific compound. nih.gov

Table 1: Isolation of this compound from Edible Mushrooms
Mushroom SpeciesSource of IsolationIsolated CompoundsReference
Sparassis crispa (Cauliflower Mushroom)Fruiting BodyThis compound, 5,7-Dimethoxyphthalide researchgate.net
Pleurotus ostreatus (Oyster Mushroom)Culture FiltrateThis compound, 5,7-Dimethoxyphthalide jst.go.jpresearchgate.netjst.go.jpresearchgate.net

Identification in Endophytic Fungi

Endophytic fungi, which reside within the tissues of living plants, are recognized as prolific producers of bioactive secondary metabolites. mdpi.com The genus Pestalotiopsis has been a source of various phthalide derivatives. For instance, the endophytic fungus Pestalotiopsis photiniae, isolated from the plant Podocarpus macrophyllus, was found to produce a phthalide derivative, demonstrating the capacity of this fungal genus to synthesize such compounds. nih.gov While direct isolation of this compound from an endophyte is not specified in the provided context, the isolation of other structurally similar phthalides from endophytic fungi like Pestalotiopsis sp. suggests they are a potential source for bio-prospection of this compound class. nih.govnih.gov

Presence in Plant Extracts

Phthalides are a well-known class of compounds found predominantly in plants, especially within the Umbelliferae (Apiaceae) family. nih.govresearchgate.net Species such as Angelica sinensis and Ligusticum chuanxiong are particularly rich in various phthalide derivatives. nih.gov While these plants are major sources for many phthalides, the specific isolation of this compound is more prominently documented from fungal sources. However, the possibility of its presence in trace amounts in certain plant extracts cannot be entirely ruled out, given the wide distribution of phthalides in the plant kingdom. researchgate.net

Methodologies for Natural Product Isolation and Purification

The isolation and purification of this compound from its natural sources involve a series of established techniques in natural product chemistry. natpro.com.vn

The general workflow begins with extraction , where the raw material (e.g., fungal culture filtrate or dried mushroom fruiting bodies) is treated with an appropriate organic solvent to create a crude extract. rroij.comhilarispublisher.com Conventional methods like maceration or Soxhlet extraction are often employed. hebmu.edu.cn

This crude extract, being a complex mixture, is then subjected to purification using various chromatographic techniques. rroij.com A common strategy involves a multi-step process:

Preliminary Fractionation : The crude extract is often first fractionated using techniques like column chromatography with a stationary phase such as silica gel. hilarispublisher.comhilarispublisher.com This step separates the components based on polarity, yielding fractions enriched with the target compound.

Fine Purification : The enriched fractions are further purified using high-resolution methods. High-Performance Liquid Chromatography (HPLC) is a powerful and frequently used technique for the final purification of natural products, providing the high resolution needed to separate closely related compounds. natpro.com.vnhilarispublisher.com

The identity and structure of the purified compound are then confirmed through spectroscopic analysis , primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govrroij.com

Table 2: General Methodologies for Phthalide Isolation
StepTechniquePurpose
ExtractionSolvent Extraction (e.g., with ethyl acetate)To obtain a crude extract from the natural source.
Preliminary PurificationColumn Chromatography (e.g., Silica Gel)To separate the crude extract into simpler fractions based on polarity.
Final PurificationHigh-Performance Liquid Chromatography (HPLC)To isolate the pure compound from the enriched fraction.
Structural ElucidationNMR Spectroscopy, Mass Spectrometry (MS)To confirm the chemical structure and purity of the isolated compound.

Synthetic Strategies and Chemical Modifications

Total Synthesis of 4,6-Dimethoxy-phthalide

Conventional approaches to this compound often rely on multi-step sequences starting from readily available substituted benzene (B151609) derivatives. A common strategy involves the construction of a suitably substituted o-xylene or benzoic acid derivative, followed by oxidation and cyclization to form the lactone ring.

A representative conventional synthesis is outlined below:

StepStarting MaterialReagents/ConditionsIntermediate/ProductYield
14,6-Dibromoresorcinol dimethyl ether1. n-BuLi, 2. DMF4,6-DimethoxyisophthalaldehydeGood
24,6-DimethoxyisophthalaldehydeSelective reduction (e.g., NaBH4)(2-(Hydroxymethyl)-3,5-dimethoxyphenyl)methanolVariable
3(2-(Hydroxymethyl)-3,5-dimethoxyphenyl)methanolOxidation and LactonizationThis compoundModerate

This table is illustrative of a potential conventional pathway and yields are generalized.

Modern synthetic chemistry has introduced more efficient catalytic methods for the construction of heterocyclic systems like phthalides. Palladium-catalyzed reactions, for example, have been utilized in the synthesis of related dimethoxyphthalide isomers, suggesting their applicability to the 4,6-substituted target. researchgate.net

Copper-catalyzed reactions represent another powerful tool. An efficient domino one-pot strategy for synthesizing the core phthalide (B148349) structure (isobenzofuran-1(3H)-one) involves the copper-catalyzed intermolecular cyanation of o-bromobenzyl alcohols. organic-chemistry.org This is followed by an in situ intramolecular nucleophilic attack and subsequent hydrolysis. organic-chemistry.org This approach is particularly attractive due to its operational simplicity and the use of environmentally benign solvents like water. organic-chemistry.org While not explicitly demonstrated for the 4,6-dimethoxy isomer, this methodology provides a clear and advanced catalytic route that could be adapted by using the appropriately substituted 2-bromo-3,5-dimethoxybenzyl alcohol as a starting material.

Catalyst SystemSubstrate TypeKey TransformationProduct
Copper(I) salto-Bromobenzyl alcoholsDomino Cyanation/Cyclization/HydrolysisPhthalides

Electrochemical methods offer a green and efficient alternative to traditional reagent-based transformations. An electrochemical C(sp³)–H lactonization of 2-alkylbenzoic acids has been developed for the synthesis of phthalides. organic-chemistry.org This method utilizes a simple setup with a graphite anode and avoids the need for chemical oxidants. organic-chemistry.org By applying this protocol to 2-methyl-3,5-dimethoxybenzoic acid, a direct and atom-economical synthesis of this compound could be achieved. The reaction proceeds through an intramolecular C-O bond formation, driven by the electrochemical oxidation of the carboxylate.

Anode MaterialSubstrateKey TransformationProduct
Graphite2-Alkylbenzoic AcidsIntramolecular C(sp³)–H LactonizationPhthalides

Chemical Reactivity and Mechanistic Studies of this compound

The chemical behavior of this compound is governed by the interplay between its two primary functional components: the γ-lactone ring (an isobenzofuranone system) and the electron-rich dimethoxy-substituted aromatic ring. The lactone moiety is susceptible to nucleophilic attack, while the aromatic ring is highly activated towards electrophilic substitution.

Reactions Involving the Lactone Moiety

The γ-lactone ring in this compound is an ester and thus exhibits characteristic reactivity towards various nucleophiles. These reactions typically involve the cleavage of the acyl-oxygen bond. General chemical transformations for phthalides include reduction, oxidation, and addition reactions chemicalbook.comnih.gov.

Key reactions involving the lactone include:

Hydrolysis: Under basic conditions (e.g., aqueous sodium hydroxide), the lactone undergoes hydrolysis via saponification to yield the corresponding carboxylate salt of 2-(hydroxymethyl)-3,5-dimethoxybenzoic acid. Subsequent acidification protonates the carboxylate to afford the free carboxylic acid. Acid-catalyzed hydrolysis can also achieve this transformation, establishing an equilibrium between the lactone and the open-chain hydroxy acid.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ester functionality of the lactone. This process typically results in the formation of 2,3-bis(hydroxymethyl)-1,5-dimethoxybenzene, where both the carbonyl group and the ester linkage are reduced to hydroxyl groups.

Aminolysis: Reaction with primary or secondary amines can lead to ring-opening of the lactone to form the corresponding amide. For instance, reaction with a primary amine (R-NH2) would yield N-alkyl-2-(hydroxymethyl)-3,5-dimethoxybenzamide. This reaction is often facilitated by heating.

Grignard Reactions: Organometallic reagents, such as Grignard reagents (R-MgX), can add to the carbonyl carbon of the lactone. This reaction typically proceeds with the opening of the lactone ring. An initial addition forms a ketone intermediate, which can then be attacked by a second equivalent of the Grignard reagent to yield a diol after an acidic workup.

Table 1: Predicted Reactions at the Lactone Moiety of this compound

Reagent(s)Predicted ProductReaction Type
1. NaOH, H₂O; 2. H₃O⁺2-(Hydroxymethyl)-3,5-dimethoxybenzoic acidHydrolysis
LiAlH₄, THF2,3-Bis(hydroxymethyl)-1,5-dimethoxybenzeneReduction
R-NH₂ (e.g., Methylamine)N-Methyl-2-(hydroxymethyl)-3,5-dimethoxybenzamideAminolysis
2 eq. CH₃MgBr, Et₂O1-(2-(1-hydroxyethyl)-3,5-dimethoxyphenyl)ethan-1-olGrignard Addition

Aromatic Substitutions and Functionalizations

The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the two methoxy (B1213986) groups. These groups are ortho, para-directing. In this specific molecule, the C5 and C7 positions are activated. The C5 position is ortho to the C6-methoxy group and para to the C4-methoxy group, making it highly nucleophilic. The C7 position is ortho to the C4-methoxy group. Due to the combined activating effect, electrophilic substitutions are expected to occur readily at these positions, primarily at C5 and C7. The reactivity of similarly substituted aromatic systems, like 4,6-dimethoxyindoles, shows a high propensity for electrophilic substitution researchgate.net.

Nitration: Introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. Given the activated nature of the ring, mild conditions, such as nitric acid adsorbed on silica, would likely be effective to prevent oxidation or over-reaction researchgate.net. The substitution is predicted to occur at the C5 or C7 position to yield 4,6-dimethoxy-5-nitro-phthalide or 4,6-dimethoxy-7-nitro-phthalide.

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or bromine in a suitable solvent is expected to proceed smoothly. The bromine atom would be directed to the C5 or C7 position.

Friedel-Crafts Reactions: Acylation or alkylation reactions can be performed under Friedel-Crafts conditions. For example, acylation with acetyl chloride and a Lewis acid catalyst like aluminum chloride would likely introduce an acetyl group at the C5 or C7 position.

Formylation: The introduction of a formyl group can be accomplished through various methods, such as the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride) wikipedia.org. This would result in the formation of 5-formyl-4,6-dimethoxy-phthalide or 7-formyl-4,6-dimethoxy-phthalide.

Table 2: Predicted Aromatic Substitution Reactions for this compound

Reaction TypeReagent(s)Predicted Product(s)Position of Substitution
NitrationHNO₃ / H₂SO₄ (mild)4,6-Dimethoxy-5-nitro-phthalide and/or 4,6-Dimethoxy-7-nitro-phthalideC5 / C7
BrominationBr₂, FeBr₃5-Bromo-4,6-dimethoxy-phthalide and/or 7-Bromo-4,6-dimethoxy-phthalideC5 / C7
AcylationCH₃COCl, AlCl₃5-Acetyl-4,6-dimethoxy-phthalide and/or 7-Acetyl-4,6-dimethoxy-phthalideC5 / C7
FormylationDMF, POCl₃5-Formyl-4,6-dimethoxy-phthalide and/or 7-Formyl-4,6-dimethoxy-phthalideC5 / C7

Conversion to Related Chemical Scaffolds

This compound serves as a valuable starting material for the synthesis of more complex molecular architectures. Its inherent functionality allows for strategic transformations into various heterocyclic and polycyclic scaffolds. Phthalides are known precursors for diverse structures, including biologically significant phthalideisoquinoline alkaloids fgcu.eduresearchgate.net.

Synthesis of Isoquinolone Scaffolds: Phthalides can be converted to isoquinolones through condensation reactions. For example, reaction with ammonia or primary amines under heating can lead to the formation of a lactam, yielding a substituted isoquinoline-1,3-dione derivative. Further chemical manipulation of this intermediate can lead to a variety of isoquinoline-based structures.

Formation of Naphthalene Derivatives: The phthalide structure can be used as a building block for naphthalene systems. Annelation strategies, potentially involving a Diels-Alder reaction with a suitable dienophile after transformation of the lactone, or through multi-step sequences involving ring-opening, side-chain elaboration, and subsequent cyclization, can yield substituted naphthalenes nih.govchemistryviews.org. For instance, reduction of the phthalide to the corresponding diol, followed by conversion of the hydroxyl groups to good leaving groups and subsequent elimination/aromatization steps, could be a plausible, albeit complex, route.

Elaboration into Phthalideisoquinoline Alkaloids: A significant application of phthalide chemistry is in the synthesis of phthalideisoquinoline alkaloids fgcu.eduresearchgate.netacs.org. This typically involves the condensation of a phthalide anion with an isoquinolinium salt. In the context of this compound, deprotonation at the C3 position with a strong base like lithium diisopropylamide (LDA) would generate a nucleophilic anion. This anion could then react with an appropriately substituted isoquinolinium electrophile to form the carbon skeleton of alkaloids such as hydrastine, albeit with a different aromatic substitution pattern.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4,6-Dimethoxy-phthalide. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete proton and carbon framework and confirm the specific placement of the methoxy (B1213986) substituents on the aromatic ring.

One-dimensional NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons of the lactone ring (C3), and the two methoxy groups. The aromatic region would display signals for the protons at the C5 and C7 positions. The methylene protons at C3 would appear as a singlet, while the two methoxy groups at C4 and C6 would also each produce a characteristic singlet.

¹³C NMR and DEPT: The carbon-13 NMR spectrum reveals all ten carbon atoms in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons. Key signals include the carbonyl carbon of the lactone, the four quaternary aromatic carbons (including two bonded to methoxy groups), the two aromatic methine carbons, the methylene carbon of the lactone ring, and the two methoxy carbons. The chemical shift of the methoxy carbons can be particularly indicative of their position on the aromatic ring nih.gov.

Table 1: Expected ¹H NMR Signals for this compound

Proton Assignment Expected Chemical Shift (δ ppm) Multiplicity
H-5 Aromatic Region Doublet
H-7 Aromatic Region Doublet
H-3 (CH₂) ~5.3 Singlet
4-OCH₃ ~3.9 Singlet
6-OCH₃ ~3.8 Singlet

Table 2: Expected ¹³C NMR and DEPT Signals for this compound

Carbon Assignment DEPT Expected Chemical Shift (δ ppm)
C=O (C1) C ~170
C-3a C Aromatic Region
C-4 C Aromatic Region
C-5 CH Aromatic Region
C-6 C Aromatic Region
C-7 CH Aromatic Region
C-7a C Aromatic Region
CH₂ (C3) CH₂ ~70
4-OCH₃ CH₃ ~56
6-OCH₃ CH₃ ~55

Two-dimensional NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings. For this compound, it would primarily show a correlation between the aromatic protons H-5 and H-7 if they have a discernible coupling constant.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the signals for the C5-H5, C7-H7, C3-H3, and the methoxy carbons to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a critical experiment for determining the regiochemistry. It reveals long-range (2-3 bond) correlations between protons and carbons. Crucial correlations would be observed from the methoxy protons (4-OCH₃ and 6-OCH₃) to their attached carbons (C-4 and C-6, respectively) and adjacent quaternary carbons. The methylene protons at C-3 would show correlations to the carbonyl carbon (C-1) and the aromatic carbon C-3a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm the regiochemistry by showing through-space correlations between the methoxy protons and their neighboring aromatic protons (e.g., between 4-OCH₃ protons and the H-5 proton).

Mass Spectrometry (MS) Techniques for Molecular Formula Determination

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of a compound's elemental composition nih.govnih.gov. For this compound, the molecular formula is C₁₀H₁₀O₄. HRMS would be used to measure the exact mass of the molecular ion, confirming this formula and distinguishing it from any other isomers or compounds with the same nominal mass.

Table 3: Theoretical Exact Mass for HRMS Analysis

Ion Molecular Formula Theoretical Exact Mass (m/z)
[M]⁺ C₁₀H₁₀O₄ 194.05791
[M+H]⁺ C₁₀H₁₁O₄ 195.06519

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are valuable techniques for the analysis of this compound.

GC-MS: This technique is widely used for the analysis of phthalates sciforum.net. It couples the separation power of gas chromatography with the detection capabilities of mass spectrometry. In the context of analyzing a mixture, GC would first separate this compound from other components before it enters the mass spectrometer for identification based on its mass-to-charge ratio and fragmentation pattern.

ESI-MS: As a soft ionization technique, ESI-MS is particularly useful for observing the intact molecular ion with minimal fragmentation. Studies have identified this compound by detecting its protonated molecular ion [M+H]⁺ at m/z 195.1, which directly corresponds to a molecular weight of 194, consistent with the formula C₁₀H₁₀O₄ nih.gov.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to its functional groups. The most prominent feature would be a strong absorption from the carbonyl (C=O) stretching of the five-membered lactone ring, typically observed in the range of 1750-1770 cm⁻¹. Other significant bands would include C-O stretching vibrations for the ester and the two methoxy ether linkages, as well as C-H and C=C stretching and bending vibrations associated with the aromatic ring researchgate.netnist.gov.

Table 4: Expected Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch 3100-3000
Aliphatic C-H (CH₂) Stretch 2950-2850
C=O (Lactone) Stretch 1770-1750 (Strong)
Aromatic C=C Stretch 1600-1450

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule's chromophore. The chromophore in this compound is the dimethoxy-substituted benzene (B151609) ring conjugated with the carbonyl group. Phthalate derivatives typically exhibit a strong absorption peak around 230 nm, with additional, weaker bands at longer wavelengths corresponding to various π → π* and n → π* transitions researchgate.netnih.gov. The specific positions (λmax) and intensities of these absorptions are characteristic of the substitution pattern on the aromatic ring.

Biosynthetic Pathways and Precursor Incorporation

Elucidation of Polyketide Biosynthetic Origin

The foundation for understanding phthalide (B148349) biosynthesis lies in early studies on related compounds. The elucidation of the biosynthesis of mycophenolic acid, which contains a phthalide moiety, was a key step in establishing the polyketide origin of this class of compounds. nih.gov Isotopic labeling studies have been instrumental in confirming that the carbon skeleton of phthalides is derived from the head-to-tail linkage of acetate (B1210297) units, a hallmark of the polyketide pathway.

While direct experimental evidence specifically for 4,6-dimethoxy-phthalide is not extensively documented, its structural similarity to other known polyketide-derived phthalides strongly suggests a comparable biosynthetic origin. The aromatic ring and the lactone ring are characteristic features that can be readily explained by the folding and cyclization of a polyketide precursor.

Identification of Biosynthetic Precursors (e.g., Acetate Units)

The primary building block for the polyketide backbone of phthalides is acetyl-CoA, which serves as the starter unit. The chain is then extended by the addition of malonyl-CoA units in a series of condensation reactions catalyzed by a polyketide synthase (PKS) enzyme complex. Each condensation step involves the decarboxylation of malonyl-CoA, effectively adding an acetate unit to the growing chain.

For this compound, the biosynthesis would commence with the formation of a polyketide chain from one molecule of acetyl-CoA and a specific number of malonyl-CoA molecules. The subsequent cyclization and aromatization of this chain would lead to the core phthalide structure. The methoxy (B1213986) groups at positions 4 and 6 are the result of subsequent tailoring reactions.

Table 1: Key Precursors in Phthalide Biosynthesis

PrecursorRole in Biosynthesis
Acetyl-CoAStarter unit for the polyketide chain
Malonyl-CoAExtender units for chain elongation
S-Adenosyl methionine (SAM)Likely methyl group donor for the methoxy groups

Enzymatic Steps and Intermediate Compounds in this compound Biosynthesis

The biosynthesis of this compound is a multi-step process catalyzed by a suite of enzymes. Although the specific enzymes for this compound have not been fully characterized, the general sequence of events can be inferred from studies on other fungal and plant polyketides.

Polyketide Chain Assembly: A Type I polyketide synthase (PKS) is responsible for the iterative condensation of acetyl-CoA and malonyl-CoA to form a linear poly-β-keto chain of a specific length.

Cyclization and Aromatization: The polyketide chain undergoes intramolecular aldol (B89426) condensations and subsequent dehydrations to form the aromatic ring system of the phthalide. This process is often guided by the PKS itself or by associated cyclase enzymes.

Reduction and Lactonization: A carbonyl group on the side chain is reduced, followed by lactonization to form the characteristic five-membered lactone ring of the phthalide.

Tailoring Reactions: After the core phthalide structure is formed, a series of tailoring enzymes modify the molecule to produce this compound. These modifications are crucial for the final structure and biological activity of the compound. For this compound, these steps would include:

Hydroxylation: Introduction of hydroxyl groups at positions 4 and 6 of the phthalide ring.

O-Methylation: The hydroxyl groups are then methylated by O-methyltransferases, using S-adenosyl methionine (SAM) as the methyl donor, to yield the final this compound.

The precise order and nature of these tailoring steps can vary and are key determinants of the final phthalide structure.

Comparative Biosynthesis of Phthalide Chemotypes

The structural diversity of phthalides found in nature arises from variations in their biosynthetic pathways. These differences can occur at several key stages:

Polyketide Chain Length: The number of acetate units incorporated determines the initial polyketide chain length, leading to different substitution patterns on the aromatic ring.

Folding and Cyclization Patterns: The manner in which the polyketide chain folds and cyclizes can result in different phthalide isomers.

Tailoring Enzymes: The presence and specificity of tailoring enzymes such as hydroxylases, methyltransferases, and oxidoreductases are major drivers of chemical diversity. For example, the biosynthesis of ligustilide (B1675387) in plants like Angelica sinensis involves a different set of tailoring enzymes compared to the fungal biosynthesis of simple dimethoxy-phthalides.

In fungi, the genes encoding the PKS and tailoring enzymes for a specific phthalide are often clustered together in the genome, forming a biosynthetic gene cluster (BGC). Comparative analysis of these BGCs from different fungal species can reveal the evolutionary relationships and the genetic basis for the diversity of phthalide chemotypes. For instance, the presence or absence of specific methyltransferase genes within a BGC would directly correlate with the production of methoxylated versus hydroxylated phthalides. While a specific BGC for this compound has not been reported, its discovery would provide definitive insights into its biosynthesis and how it compares to other phthalide-producing pathways.

Biological Activities and Mechanistic Pathways Pre Clinical Research

Antimicrobial Activity

Antifungal Properties (e.g., Inhibition of Plant Pathogens)

4,6-Dimethoxy-phthalide, a compound isolated from the culture filtrate of the edible mushroom Pleurotus ostreatus, has demonstrated notable antifungal properties, particularly against plant pathogens. Research has shown its efficacy in inhibiting the conidial germination and germ tube elongation of the rice blast fungus, Pyricularia oryzae. In one study, 4,6-dimethoxyphthalide and a similar compound, 5,7-dimethoxyphthalide, exhibited the lowest IC50 values against the conidial germination of this fungus, indicating strong inhibitory activity. nih.govnih.gov

Further investigations into its mode of action suggest that these phthalide (B148349) derivatives may target specific processes in fungal germination. nih.govnih.gov The bioassay-guided isolation of these compounds underscores their potential as natural fungicides for agricultural applications. nih.govnih.gov

Table 1: Antifungal Activity of this compound Against Plant Pathogens This table is interactive. You can sort and filter the data.

Fungal Pathogen Activity Metric Result Source(s)
Pyricularia oryzae IC50 (Conidial Germination) Low nih.govnih.gov
Pyricularia oryzae IC50 (Germ Tube Elongation) Low nih.govnih.gov

Antibacterial Spectrum and Efficacy

While this compound shows promise as an antifungal agent, its efficacy against bacterial pathogens appears to be comparatively low. nih.gov Studies evaluating its inhibitory activities against a range of bacterial pathogens have not demonstrated significant antibacterial action. Phthalides as a class, however, are known to possess a wide range of biological activities, including antibacterial effects. nih.gov For instance, certain phthalide derivatives have been reported to be effective against S. aureus, P. aeruginosa, and E. coli. nih.gov Simple phthalide derivatives generally exhibit low to moderate antibacterial activity, with MIC values typically ranging from 4 to 0.128 mg/mL against S. aureus and E. coli. ox.ac.uk

Table 2: Antibacterial Activity of this compound This table is interactive. You can sort and filter the data.

Bacterial Pathogen Efficacy Source(s)
Various bacterial pathogens Relatively low nih.gov

Anticancer Potential

While research directly on this compound's anticancer properties is limited, studies on closely related phthalide derivatives provide significant insights into its potential.

In Vitro Cytotoxicity in Cancer Cell Lines

Phthalides, in general, are recognized for their cytotoxic and anti-proliferative activities. nih.gov However, specific data on the in vitro cytotoxicity of this compound against various cancer cell lines, including IC50 values, is not extensively detailed in the currently available literature. The broader class of phthalides has been a subject of interest in cancer research for their potential anti-tumor effects. nih.gov

In Vivo Studies in Animal Models (e.g., Potentiation of Chemotherapeutic Agents)

A closely related precursor, 3-heptylidene-4,6-dimethoxy-3H-isobenzofuran-1-one, referred to as Phthalide 1, has been evaluated in in vivo studies with mice, demonstrating a potential role as an adjuvant in chemotherapy. nih.gov This compound has been shown to potentiate the effects of established chemotherapeutic agents such as cyclophosphamide (B585) and cisplatin (B142131). nih.gov

In these animal models, the association of Phthalide 1 with either cyclophosphamide or cisplatin led to an increase in the frequency of cell death induced by these chemotherapy drugs. nih.gov This suggests that it could enhance the efficacy of standard cancer treatments. nih.gov Interestingly, the study also noted a chemopreventive effect, where the association of Phthalide 1 with the chemotherapy agents reduced the frequency of chromosomal damage in non-tumor cells, hinting at a potential to mitigate some of the adverse genotoxic effects of chemotherapy. nih.gov

Proposed Molecular Mechanisms (e.g., DNA Damage Induction, Cell Death Pathways)

The anticancer potential of phthalide derivatives appears to be linked to their ability to induce DNA damage and promote cell death. The aforementioned Phthalide 1 was found to be genotoxic, increasing the frequency of chromosomal damage when administered alone in mice. nih.gov

The proposed mechanism for its synergistic effect with chemotherapeutic agents involves enhancing cell death pathways. nih.gov Furthermore, Phthalide 1 was observed to increase splenic phagocytosis, suggesting a possible stimulation of the immune system's ability to clear damaged or cancerous cells. nih.gov The chemopreventive effect observed when combined with chemotherapy agents indicates that it does not interfere with the primary mode of action of these drugs, which is the induction of cell death in cancer cells. nih.gov

Enzyme Modulatory Activities

Tyrosinase is a key enzyme in the process of melanin (B1238610) biosynthesis, and its inhibition is a target for agents addressing hyperpigmentation. nih.govmdpi.com The inhibitory potential of this compound against tyrosinase has not been detailed in available pre-clinical research. While various natural and synthetic compounds, including certain phenolics and flavonoids, have been studied for their anti-tyrosinase effects, specific data regarding this compound is not extensively documented. nih.govsaudijournals.com Structure-activity relationship studies of other inhibitors have suggested that the number and position of hydroxyl groups on an aromatic ring can be crucial for inhibitory activity. nih.gov

Alpha-glucosidase inhibitors are a class of therapeutic agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion in the small intestine. nih.govnih.gov Pre-clinical data specifically evaluating the alpha-glucosidase inhibitory activity of this compound is limited. Research in this area has identified numerous compounds from natural and synthetic sources, including flavonoids and bromophenols, that exhibit potent inhibition of this enzyme. nih.govmdpi.com However, dedicated studies on this compound's efficacy and mechanism of action on alpha-glucosidase are not prominently featured in the current scientific literature.

Other Biological Activities

The potential antiviral properties of phthalide derivatives are an emerging area of interest. In vitro studies on related compounds, such as certain phthalic acid esters, have shown activity against a range of viruses, including dengue virus, human parainfluenza virus, and chikungunya virus. researchgate.net These studies suggest that some phthalates may act by inhibiting viral replication rather than entry into the host cell. researchgate.net However, specific research focusing on the antiviral efficacy of this compound in cell culture systems has not been extensively reported. Further investigation is needed to determine if this specific compound shares the antiviral potential observed in structurally related molecules.

Phthalide and its analogues are recognized as a promising chemical scaffold for the development of new anti-inflammatory agents. nih.govresearchgate.net Pre-clinical studies on various phthalide derivatives have demonstrated significant anti-inflammatory effects in vitro. A primary mechanism observed is the inhibition of nitric oxide (NO) production in macrophage cell lines (such as RAW 264.7) stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net

One study synthesized a series of novel phthalide derivatives and found that compound 9o (3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one) was particularly potent, showing a 95.23% inhibitory rate on NO production at a 10 μM concentration, with an IC50 value of 0.76 μM. researchgate.net Another study on 3-arylphthalide derivatives identified compound 5a (3-(2,4-dihydroxyphenyl)phthalide) as a strong inhibitor of NO production in both LPS-stimulated microglial Bv.2 cells and RAW 264.7 macrophage cells. nih.gov This compound also reduced the expression of pro-inflammatory cytokines Interleukin-1 beta (Il1b) and Interleukin-6 (Il6). nih.gov

Table 1: Anti-inflammatory Activity of Phthalide Analogues

Compound Model System Key Findings
Compound 9o (Phthalide derivative) LPS-induced RAW 264.7 macrophages Potent NO production inhibitor (IC50 = 0.76 μM). researchgate.net
Compound 5a (3-arylphthalide) LPS-induced Bv.2 and RAW 264.7 cells Strong inhibition of NO production; Reduced expression of Il1b and Il6 cytokines. nih.gov
(Z)-ligustilide Various models Natural phthalide with described anti-inflammatory activity. nih.gov
Cnidilide Various models Natural phthalide with described anti-inflammatory activity. nih.gov

The anti-inflammatory effects of phthalide analogues appear to be mediated through the modulation of key intracellular signaling pathways. researchgate.netnih.gov Research has specifically implicated the Toll-like receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways as primary targets. researchgate.netmdpi.com

Upon stimulation by factors like LPS, TLR4 activation typically triggers downstream signaling that leads to the activation of NF-κB and MAPKs (including ERK and p38). nih.govfrontiersin.org This activation results in the nuclear translocation of NF-κB subunits (like p65) and the phosphorylation of MAPK proteins, culminating in the transcription and release of pro-inflammatory mediators. nih.govnih.gov

Pre-clinical studies on phthalide derivatives have shown that these compounds can effectively block these pathways. For instance, compound 9o was found to block the NF-κB/MAPK signaling pathway. researchgate.net A separate study on a phthalide-1,2,4-oxadiazole hybrid, compound E13 , also demonstrated inhibition of the TLR4/NF-κB and ERK/p38 signaling pathways. researchgate.net This inhibition prevents the upregulation of inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com

Table 2: Modulation of Signaling Pathways by Phthalide Analogues

Compound/Analogue Pathway(s) Modulated Downstream Effects
Compound 9o (Phthalide derivative) NF-κB/MAPK Blocks inflammatory signaling. researchgate.net
Compound E13 (Phthalide-1,2,4-oxadiazole hybrid) TLR4/NF-κB, ERK/p38 Inhibits signaling pathways; Decreases iNOS and COX-2 production. researchgate.net
Pterostilbene Derivatives (Related anti-inflammatory compounds) NF-κB, MAPKs (ERK, p38, JNK) Inhibit phosphorylation of p65 and IκB; Block phosphorylation of ERK, JNK, and p38. nih.govmdpi.com

Structure Activity Relationship Sar and Medicinal Chemistry Design

Systematic Investigation of SAR for 4,6-Dimethoxy-phthalide and its Analogues

Systematic investigations into the structure-activity relationships of this compound itself are not extensively documented in publicly available research. However, the broader class of phthalides has been the subject of numerous studies, and the influence of methoxy (B1213986) groups on the biological activity of various scaffolds is well-established. researchgate.net By examining related compounds, including other dimethoxy-phthalide isomers and derivatives, we can infer the likely SAR landscape for this compound.

A closely related compound, 4,6-dimethoxy-5-hydroxyphthalide, has been synthesized and evaluated for its pharmacological properties, demonstrating significant choleretic (bile-increasing) activity in rats. nih.gov This suggests that the this compound core is a viable scaffold for biological activity. The presence and position of the methoxy groups are known to be critical determinants of a molecule's physicochemical properties, such as lipophilicity and electronic distribution, which in turn affect its interaction with biological targets. researchgate.net

In studies of other phthalide (B148349) derivatives, the introduction of various substituents on the aromatic ring and at the 3-position of the lactone ring has been shown to modulate their biological effects, which include anti-inflammatory, antimicrobial, and anticancer activities. isca.menih.gov For instance, the nature of the substituent at the 3-position can significantly impact the compound's potency and selectivity.

The following table summarizes the general SAR principles for phthalide derivatives based on available literature, which can be extrapolated to hypothesize the effects of modifications to the this compound scaffold.

MoietyPosition of ModificationGeneral SAR Observations from Phthalide Class
Aromatic Ring5-positionIntroduction of a hydroxyl group at the 5-position of a this compound has been shown to confer choleretic activity. nih.gov
Aromatic RingGeneralThe number and position of methoxy groups influence the molecule's interaction with biological targets and its overall physicochemical properties. researchgate.net
Lactone Ring3-positionSubstitution at this position with alkyl or aryl groups can significantly alter the biological activity profile, including anti-inflammatory and antimicrobial effects. isca.menih.gov
Lactone Ring3-positionThe presence of a hydroxyl group at the 3-position has been found to be beneficial for certain biological activities in phthalimide (B116566) analogues. researchgate.net

Lead Generation and Optimization Strategies for Phthalide Scaffolds

The phthalide scaffold is considered a promising starting point for the development of new therapeutic agents due to its presence in a variety of biologically active natural products. nih.gov Lead generation and optimization are critical phases in drug discovery that aim to identify and refine compounds with desirable therapeutic properties. nih.gov For the this compound scaffold, several strategies can be employed.

One common approach is scaffold hopping , which involves replacing the central phthalide core with a bioisosteric equivalent to discover novel compounds with improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govresearchgate.net This technique allows for the exploration of new chemical space while retaining the key pharmacophoric features responsible for biological activity.

Another key strategy is the diversification of substituents on the phthalide ring. This involves the synthesis of a library of analogues with different functional groups at various positions on the this compound core. For example, modifications could be made to the aromatic ring by introducing different alkoxy groups, halogens, or nitrogen-containing moieties. Additionally, a wide range of substituents can be introduced at the 3-position of the lactone ring to probe for interactions with the biological target.

Fragment-based drug discovery (FBDD) offers another avenue for lead generation. This method involves identifying small molecular fragments that bind to the target of interest and then growing or linking these fragments to create a more potent lead compound based on the this compound scaffold.

The optimization process for a lead compound derived from this compound would involve iterative cycles of chemical synthesis and biological testing to refine its properties. This includes enhancing its activity against the desired target while minimizing off-target effects and improving its absorption, distribution, metabolism, and excretion (ADME) properties.

The following table outlines common lead optimization strategies applicable to the phthalide scaffold.

StrategyDescriptionPotential Application to this compound
Scaffold Hopping Replacing the phthalide core with a different, but functionally similar, chemical scaffold. nih.govresearchgate.netTo improve properties like solubility or metabolic stability while maintaining key interactions with the target.
Substituent Modification Altering the functional groups attached to the core scaffold. nih.govTo enhance potency and selectivity by exploring different substituents on the aromatic ring and at the 3-position.
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties.To fine-tune the electronic and steric properties of the molecule for better target engagement.
Structure-Based Design Using the 3D structure of the target to guide the design of more potent and selective compounds.If the biological target of this compound is known, this can guide precise modifications.

Rational Design Principles for Enhanced Biological Efficacy

Rational drug design is a modern approach that utilizes the knowledge of a biological target's structure and mechanism to design new drugs. nih.gov This approach can be broadly categorized into structure-based drug design and ligand-based drug design.

Structure-based drug design (SBDD) is applicable when the three-dimensional structure of the biological target is known. Computational tools such as molecular docking can be used to predict how analogues of this compound might bind to the target's active site. researchgate.net This allows for the design of modifications that are expected to improve binding affinity and, consequently, biological activity. For instance, if the target has a hydrophobic pocket, adding lipophilic substituents to the phthalide scaffold could enhance binding.

Ligand-based drug design (LBDD) is employed when the structure of the target is unknown, but a set of molecules with known activity is available. nih.gov By analyzing the common structural features (pharmacophore) of these active molecules, new compounds with a higher probability of being active can be designed. Quantitative structure-activity relationship (QSAR) studies can also be performed to build mathematical models that correlate the chemical structure of the compounds with their biological activity. nih.gov

For the rational design of this compound derivatives, a combination of these approaches would be ideal. Initially, a diverse library of analogues could be synthesized and tested to establish a preliminary SAR. Based on these findings, a pharmacophore model could be developed. If the biological target is identified and its structure determined, SBDD could then be used for further refinement and optimization of the lead compounds.

Key principles for the rational design of this compound analogues include:

Improving Target Affinity and Selectivity: Modifications should be designed to enhance the interactions with the desired biological target while minimizing interactions with other proteins to reduce potential side effects.

Optimizing Physicochemical Properties: Properties such as solubility, permeability, and metabolic stability are crucial for a drug's efficacy. The design process should aim to balance the potency of the compound with favorable ADME properties.

Incorporating Knowledge from Natural Products: Many successful drugs are derived from natural products. nih.gov Studying the structures of naturally occurring bioactive phthalides can provide valuable insights for the design of novel analogues. nih.gov

The following table summarizes the key rational design principles.

PrincipleDescriptionRelevance to this compound
Target-Specific Interactions Designing molecules to form specific bonds (e.g., hydrogen bonds, hydrophobic interactions) with the target. researchgate.netGuiding modifications to the methoxy groups or other substituents to maximize binding affinity.
Pharmacophore Modeling Identifying the essential structural features required for biological activity.To design novel scaffolds that retain the key features of active this compound analogues.
QSAR Developing mathematical models to predict the activity of new compounds. nih.govTo prioritize the synthesis of the most promising analogues.
ADME Profiling Considering absorption, distribution, metabolism, and excretion properties during the design phase. nih.govTo ensure that the designed compounds have a higher chance of becoming successful drugs.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 4,6-Dimethoxy-phthalide, DFT calculations would typically be used to determine its optimized molecular geometry, electron density distribution, and frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energies of the HOMO and LUMO are critical in predicting a molecule's reactivity. A smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. These calculations would reveal regions of the molecule that are electron-rich (potential sites for electrophilic attack) and electron-poor (potential sites for nucleophilic attack). The methoxy (B1213986) groups (-OCH₃) at positions 4 and 6 are electron-donating, which would influence the electron density of the aromatic ring and the reactivity of the entire molecule.

Table 1: Hypothetical Quantum Chemical Parameters for this compound This table is illustrative and based on general principles of quantum chemistry for similar structures. Actual values would require specific DFT calculations.

ParameterPredicted Significance
HOMO EnergyIndicates the ability to donate electrons. Higher energy suggests greater electron-donating capacity.
LUMO EnergyIndicates the ability to accept electrons. Lower energy suggests greater electron-accepting capacity.
HOMO-LUMO GapCorrelates with chemical reactivity and stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Maps the electron density to identify nucleophilic and electrophilic sites on the molecule.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, this method could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. Studies on other phthalide (B148349) derivatives have utilized molecular docking to explore their binding modes with targets like DNA. researchgate.net

A typical molecular docking study would involve:

Preparation of the Ligand: The 3D structure of this compound would be optimized.

Preparation of the Target: A specific protein target would be selected, and its 3D structure obtained from a protein data bank.

Docking Simulation: A docking algorithm would be used to fit the ligand into the binding site of the target, generating multiple possible binding poses.

Scoring and Analysis: The generated poses would be scored based on their binding affinity (e.g., in kcal/mol), with lower scores indicating a more favorable interaction.

Following docking, molecular dynamics (MD) simulations could be performed to simulate the behavior of the ligand-target complex over time, providing insights into its stability and the dynamics of the interactions.

Table 2: Illustrative Molecular Docking Results for a Phthalide Derivative This data is based on studies of similar compounds and serves as an example of typical outputs.

Target ProteinBinding Affinity (kcal/mol)Interacting ResiduesType of Interaction
Example Target A-7.5TYR23, LYS45, ALA89Hydrogen Bond, Hydrophobic
Example Target B-6.8PHE102, ILE110Hydrophobic, van der Waals

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. While no specific QSAR studies focusing on this compound were found, research on aryl-substituted isobenzofuran-1(3H)-ones demonstrates the applicability of this method. In such studies, a series of related compounds with known biological activities are used to develop a model based on various molecular descriptors (e.g., physicochemical, topological, electronic).

A QSAR model for a class of compounds including this compound could be used to:

Predict the biological activity of new, unsynthesized derivatives.

Identify the key molecular features that contribute to the desired activity.

Guide the design of more potent analogs.

The development of a QSAR model involves selecting relevant descriptors and using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build the predictive model.

In Silico ADME Prediction for Drug-likeness Assessment

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial step in early-stage drug discovery to assess the "drug-likeness" of a compound. Various computational tools and web servers (e.g., SwissADME, pkCSM) are available to predict the pharmacokinetic properties of a molecule based on its structure.

For this compound, these tools could predict parameters such as:

Lipophilicity (LogP): Affects solubility and membrane permeability.

Water Solubility: Influences absorption and distribution.

Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

Adherence to Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

Table 3: Predicted ADME Properties and Drug-Likeness for this compound (Illustrative) These values are hypothetical and represent typical outputs from ADME prediction software.

PropertyPredicted Value/StatusSignificance
Molecular Weight< 500 g/mol Complies with Lipinski's Rule
LogP1.5 - 2.5Good balance of hydrophilicity and lipophilicity
Hydrogen Bond Donors0Complies with Lipinski's Rule
Hydrogen Bond Acceptors4Complies with Lipinski's Rule
GI AbsorptionHighLikely well-absorbed orally
BBB PermeantYes/NoDetermines potential for CNS activity

Future Research Directions and Advanced Applications

Discovery of Novel Biosynthetic Enzymes and Pathways

The biosynthesis of phthalides in fungi, the class of organisms known to produce 4,6-Dimethoxy-phthalide, is understood to originate from the polyketide pathway. nih.gov This intricate process is orchestrated by a suite of enzymes, with polyketide synthases (PKSs) playing a central role. nih.gov These large, multifunctional enzymes catalyze the iterative condensation of simple acyl-CoA precursors to form complex polyketide chains, which then undergo various modifications and cyclization to yield the final phthalide (B148349) structure.

Future research will likely focus on elucidating the specific biosynthetic gene cluster (BGC) responsible for the production of this compound. rsc.org Genome mining of producing organisms, such as Lignomyces vetlinianus, is a powerful strategy to identify these clusters. rsc.org Once a candidate BGC is located, heterologous expression in a suitable host organism can confirm its function and allow for the characterization of the individual enzymes involved.

Key enzymatic steps that warrant investigation include the specific PKS responsible for the carbon skeleton assembly, as well as the tailoring enzymes such as methyltransferases that install the methoxy (B1213986) groups at the 4 and 6 positions, and the cyclases or hydrolases that facilitate the formation of the lactone ring. rsc.org Understanding these enzymes and their mechanisms will not only provide fundamental knowledge but also open avenues for the engineered biosynthesis of novel phthalide derivatives. rsc.org

Development of Green Chemistry Synthetic Methodologies

The chemical synthesis of phthalides is well-established, but future efforts will be directed towards developing more environmentally benign and sustainable methods. Green chemistry principles, such as the use of safer solvents, minimizing waste, and employing catalytic reactions, are paramount in this endeavor. nih.govmdpi.com

Promising green synthetic strategies for phthalides include:

Catalyst-free photochemical and electrochemical methods: These approaches can reduce the reliance on heavy metal catalysts, which are often toxic and difficult to remove from the final product. rsc.org

Domino one-pot reactions: Combining multiple synthetic steps into a single operation reduces solvent usage, energy consumption, and waste generation. organic-chemistry.org

Use of eco-friendly solvents: Replacing traditional volatile organic compounds with greener alternatives like water or bio-based solvents can significantly reduce the environmental impact of the synthesis. organic-chemistry.orguniba.it

Metal-free catalysis: Exploring organocatalysis or base-catalyzed methods can provide a more sustainable alternative to transition metal-catalyzed reactions. rsc.org

A recent study on the synthesis of a related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, utilized chloromethane (B1201357) as a less toxic methylating agent, showcasing a step towards greener synthetic routes for compounds with this specific methoxy pattern. researchgate.net Such strategies could be adapted for the synthesis of this compound.

Integration of Omics Data for Comprehensive Mechanistic Understanding

A comprehensive understanding of the biosynthesis and regulation of this compound can be achieved through the integration of multiple "omics" technologies. This systems biology approach allows for a holistic view of the biological processes involved.

Omics TechnologyApplication in Phthalide ResearchKey Insights
Genomics Sequencing the genome of producing organisms to identify biosynthetic gene clusters (BGCs). rsc.orgProvides the genetic blueprint for the entire biosynthetic pathway. rsc.org
Transcriptomics Analyzing gene expression under different conditions to identify genes that are co-regulated with phthalide production. frontiersin.orgnih.govReveals the regulatory networks and key transcription factors controlling biosynthesis.
Metabolomics Profiling the small molecule intermediates and final products of the biosynthetic pathway. frontiersin.orgnih.govHelps to elucidate the step-by-step enzymatic reactions and identify pathway bottlenecks.

By combining these datasets, researchers can construct detailed models of the metabolic pathways leading to this compound. frontiersin.orgnih.gov This integrated approach has been successfully used to investigate phthalide biosynthesis in plants and can be readily applied to fungal systems. frontiersin.orgnih.gov The insights gained can guide metabolic engineering efforts to improve the production of this compound or to create novel derivatives.

Application of this compound as a Building Block in Advanced Materials or Agrochemicals

The phthalide scaffold is a versatile building block for the synthesis of more complex molecules and materials. nih.gov While the specific applications of this compound are still largely unexplored, the inherent reactivity of the phthalide structure suggests potential in several areas.

In materials science, phthalide-containing polymers have been synthesized and investigated. taylorfrancis.com The lactone ring of the phthalide can potentially be opened to create new polymeric structures with unique properties. The dimethoxy functional groups on the aromatic ring of this compound could also influence the electronic and physical properties of such polymers, making them candidates for specialty applications. The development of multifunctional nanomaterials often relies on the controlled assembly of well-defined polymeric building blocks, a role that derivatives of this compound could potentially fill. klinger-lab.de

In the field of agrochemicals, the biological activity of many natural products forms the basis for the development of new pesticides and herbicides. While there is no current data on the agrochemical applications of this compound, the general class of phthalides has been investigated for various biological activities. nih.govresearchgate.net Future research could involve screening this compound and its derivatives for herbicidal, fungicidal, or insecticidal properties. For instance, isoxazole (B147169) compounds containing a dimethoxybenzoyl moiety have shown activity as chitin (B13524) synthesis inhibitors in insects. nih.gov

Design and Synthesis of Next-Generation Phthalide Analogues with Targeted Biological Profiles

The core structure of this compound provides an excellent starting point for the design and synthesis of novel analogues with tailored biological activities. By systematically modifying the structure, it is possible to explore the structure-activity relationships (SAR) and optimize for specific therapeutic targets. researchgate.net

Recent research has demonstrated that synthetic phthalimide (B116566) analogs can exhibit potent anti-inflammatory properties. elsevierpure.comnih.gov Furthermore, new phthalide derivatives isolated from natural sources have shown cytotoxic activities against various cancer cell lines. nih.gov These findings suggest that the phthalide scaffold is a promising pharmacophore.

Future synthetic efforts could focus on:

Modification of the aromatic ring: Introducing different substituents in place of or in addition to the methoxy groups to modulate lipophilicity and electronic properties.

Substitution at the 3-position of the lactone ring: This position is a common point of variation in naturally occurring phthalides and is crucial for their biological activity. nih.gov

Creation of hybrid molecules: Fusing the this compound core with other known pharmacophores to create new chemical entities with enhanced or novel activities.

Through such medicinal chemistry campaigns, it may be possible to develop next-generation phthalide analogues with improved potency, selectivity, and pharmacokinetic properties for a range of therapeutic applications.

Q & A

Q. What are the recommended synthetic routes and characterization techniques for 4,6-dimethoxy-phthalide?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as methoxylation of phthalide precursors under controlled reflux conditions. For purification, column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended. Characterization should include:
  • NMR spectroscopy (¹H and ¹³C) to confirm methoxy group positions and aromatic proton environments .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation pattern analysis .
  • High-Performance Liquid Chromatography (HPLC) to assess purity (>95% recommended for biological assays) .

Q. What key physicochemical properties of this compound are critical for experimental design?

  • Methodological Answer : Prioritize the following properties:
  • Solubility : Test in polar (DMSO, methanol) and non-polar solvents (hexane) to optimize reaction conditions .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures for safe storage and handling .
  • pKa values : Use potentiometric titration to predict reactivity in aqueous systems .

Q. How should researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Follow SDS guidelines for methoxy-substituted aromatic compounds:
  • Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or dermal exposure .
  • Store in airtight containers under inert gas (argon) to prevent oxidation .
  • Dispose of waste via certified chemical disposal services compliant with federal regulations .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated degradation studies:
  • pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC and LC-MS to identify breakdown products .
  • Thermal stress : Expose to 40–60°C for 1–4 weeks. Use differential scanning calorimetry (DSC) to detect phase transitions .
  • Data interpretation : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. What experimental strategies are effective for evaluating the biological activity of this compound?

  • Methodological Answer : For enzyme inhibition or receptor-binding studies:
  • In vitro assays : Use fluorescence-based assays (e.g., fluorogenic substrates) to quantify interactions with target enzymes (e.g., cyclooxygenase-2) .
  • Cell culture models : Test cytotoxicity in human cell lines (e.g., HepG2) using MTT assays. Include positive/negative controls to validate results .
  • Dose-response curves : Fit data to Hill-Langmuir equations to calculate IC₅₀ values .

Q. How should contradictory data in literature on this compound’s reactivity be resolved?

  • Methodological Answer : Follow a systematic validation protocol:

Replicate experiments : Use identical reagents and conditions as cited studies to isolate variables .

Cross-validate analytical methods : Compare NMR (dynamic range) with X-ray crystallography (structural confirmation) for accuracy .

Statistical analysis : Apply ANOVA or Bayesian inference to assess significance of discrepancies .

Publish negative results : Document irreproducible findings to enhance data transparency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.